7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound belonging to the class of benzoxazepines. This compound features a bromine atom and an ethoxy-substituted benzyl group, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 368.28 g/mol.
The compound can be synthesized through various chemical methods, often involving the modification of existing benzoxazepine derivatives. It has been studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is classified under heterocyclic compounds due to the presence of nitrogen in its structure. It is also categorized as a substituted benzoxazepine, which is known for its diverse pharmacological properties.
The synthesis of 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control and the use of solvents to facilitate reactions. Reagents commonly used include brominating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) to promote alkylation.
The molecular structure of 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:
7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions typical for benzoxazepines:
The reaction conditions (temperature, solvent) and catalysts (if necessary) must be optimized for efficient synthesis and yield.
Further research is required to elucidate the precise mechanism of action for 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one specifically.
Relevant data on melting point, boiling point, and other thermodynamic properties are necessary for comprehensive characterization but are not explicitly documented in current sources.
7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has potential applications in:
Further exploration into its biological activity could lead to significant advancements in therapeutic applications.
The 1,4-benzoxazepin-3(2H)-one scaffold emerged as a privileged structure in medicinal chemistry following initial reports of its psychoactive properties in the 1960s. Early derivatives featured simple substitutions on the tricyclic core, primarily exploring modifications at the nitrogen atom (N4 position) or the aromatic ring. The introduction of bromine at the C7 position, exemplified by compounds like 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 105679-22-9), marked a significant advancement due to enhanced electronic properties and steric bulk that improved receptor binding affinity [3] [8]. This bromination pattern increased molecular polarizability, facilitating π-stacking interactions with biological targets. The evolution continued with 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (PubChem CID: 53152595), demonstrating the scaffold’s tolerance for benzyl extensions at N4, which expanded its potential as a kinase inhibitor or GPCR modulator [1].
Table 1: Key Historical Milestones in Benzoxazepinone Development
Compound | Substituents | Structural Innovation |
---|---|---|
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | 7-Br, 4-CH₃ | Core bromination for enhanced bioactivity |
7-Bromo-4-(4-ethylbenzyl)benzoxazepin-3(2H)-one | 7-Br, 4-(4-ethylbenzyl) | N4-benzylation for target specificity |
7-Bromo-4-(2,5-dimethoxybenzyl)benzoxazepin-3(2H)-one | 7-Br, 4-(2,5-dimethoxybenzyl) | Ether-containing benzyl for solubility |
The scaffold’s versatility is further evidenced by derivatives like 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS: 1326826-42-9), where alkoxy groups on the benzyl moiety improved aqueous solubility without compromising membrane permeability [6]. This progression underscores a strategic shift from planar heterocycles to three-dimensionally diverse architectures capable of probing unexplored biological space.
Substituent engineering at the N4-benzyl position and C7 site critically modulates the pharmacodynamics and pharmacokinetics of benzoxazepinone derivatives. The target compound, 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, exemplifies this principle through its distinct 3,4-diethoxybenzyl group. Compared to earlier analogs like the 4-ethylbenzyl derivative (PubChem CID: 53152595), the diethoxy extension introduces steric bulk and electron-donating capacity, potentially enhancing interactions with hydrophobic enzyme pockets or allosteric receptor sites [1] [2]. Ethoxy groups also increase lipophilicity (predicted LogP ≈ 3.5), facilitating blood-brain barrier penetration – a property computationally validated in related brominated benzoxazepines [3].
Table 2: Impact of N4-Substituents on Molecular Properties
N4-Substituent | Example Compound | Key Property Modifications |
---|---|---|
4-Ethylbenzyl | CID 53152595 | Moderate LogP (≈3.2); compact hydrophobe |
2,5-Dimethoxybenzyl | CAS 1326826-42-9 | Increased polarity; H-bond acceptor capacity |
3,4-Diethoxybenzyl | Target Compound | Enhanced lipophilicity (LogP ≈3.5); conformational flexibility |
The 7-bromo substituent remains a bioactivity cornerstone across derivatives. As demonstrated in 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CID: 54758742), bromine’s polarizability and size promote halogen bonding with biomolecular targets like kinases or phosphodiesterases, often augmenting inhibitory potency [3] [8]. In the target molecule, this bromine synergizes with the diethoxybenzyl group to create a multifaceted pharmacophore. Computational profiling of analogous structures suggests such compounds exhibit favorable drug-like properties: molecular weight <450, hydrogen bond acceptors <8, and topological polar surface area <80 Ų – aligning with Veber’s bioavailability criteria [3] [6].
Commercial availability of the compound through suppliers like Santa Cruz Biotechnology confirms its research utility, particularly in oncology and immunology screens where benzoxazepines modulate protein-protein interactions [2]. The absence of reported CAS or molecular weight data for this specific derivative in public databases highlights its status as an emerging investigational entity warranting further structure-activity relationship exploration [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7